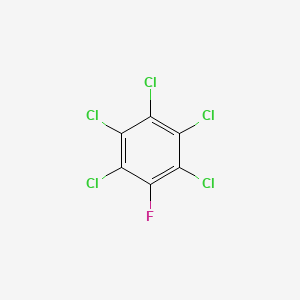

Pentachlorofluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5F/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLRKPSTNKQNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185757 | |

| Record name | Pentachlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-87-9 | |

| Record name | NSC 146405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentchlorofluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachlorofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

pentachlorofluorobenzene chemical structure and properties

Technical Deep Dive: Pentachlorofluorobenzene ( )

Executive Summary

This compound (PCFB) is a highly halogenated aromatic intermediate that serves as a critical probe in mechanistic organic chemistry and a precursor in the synthesis of polyhalogenated agrochemicals and liquid crystals. Unlike its perfluorinated analog (hexafluorobenzene), PCFB possesses a unique reactivity profile driven by the single fluorine atom, which acts as a "super-leaving group" in Nucleophilic Aromatic Substitution (

This guide provides a rigorous technical analysis of PCFB, distinguishing it from its isomer chloropentafluorobenzene (

Chemical Identity & Physicochemical Profile[1][2][3][4]

Researchers often confuse this compound (

Table 1: Physicochemical Constants

| Property | Data | Notes |

| IUPAC Name | 1-Fluoro-2,3,4,5,6-pentachlorobenzene | |

| CAS Number | 319-87-9 | Note: Do not confuse with 344-07-0 ( |

| Molecular Formula | ||

| Molecular Weight | 268.33 g/mol | |

| Appearance | White crystalline solid | Distinct from liquid |

| Melting Point | 137–138 °C | Significantly lower than hexachlorobenzene ( |

| Boiling Point | ~203–205 °C | |

| Solubility | Lipophilic | Soluble in benzene, |

Synthesis: The Halex Reaction[5]

The industrial and laboratory standard for synthesizing PCFB is the Halex (Halogen Exchange) reaction . This process utilizes the thermodynamic driving force of forming stable alkali metal chlorides (lattice energy) to drive the substitution of chlorine with fluorine.

Mechanistic Basis

The reaction proceeds via a nucleophilic aromatic substitution (

Experimental Protocol: Synthesis of PCFB

Note: This protocol is optimized for laboratory scale (10–50g).

Reagents:

-

Hexachlorobenzene (

): 1.0 eq -

Potassium Fluoride (KF), spray-dried: 1.2 eq (Slight excess)

-

Solvent: Sulfolane or Nitrobenzene (High boiling point, polar aprotic)

-

Catalyst: 18-Crown-6 (Phase transfer catalyst) or Tetraphenylphosphonium bromide (

)

Workflow:

-

Drying: KF must be anhydrous. Spray-dried KF is preferred. If using standard KF, dry at 150°C under vacuum for 4 hours.

-

Setup: Use a heavy-walled glass pressure vessel or autoclave due to vapor pressure at high temps.

-

Reaction: Combine

, KF, and catalyst in sulfolane. Heat to 200–210°C for 6–12 hours. -

Monitoring: Monitor by GC-MS. The reaction is stepwise:

. Stop when -

Workup: Cool to 100°C. Pour into ice water to precipitate inorganic salts and the product. Filter the solid.

-

Purification: Recrystallize from hot ethanol or benzene.

Synthesis Process Flow

Caption: Figure 1: Stepwise Halex synthesis workflow for converting Hexachlorobenzene to this compound.

Reactivity & Mechanistic Insight ( )

The defining feature of PCFB is the "Element Effect" in nucleophilic aromatic substitution.

The Fluorine Paradox

In

-

Bond Strength: The C-F bond (~485 kJ/mol) is much stronger than the C-Cl bond (~327 kJ/mol).

-

Reactivity: Despite the strong bond, Fluorine is the fastest leaving group in

(Rate:

Why? Fluorine is the most electronegative element. It inductively withdraws electron density from the ipso carbon, making it highly electrophilic and lowering the energy of the transition state leading to the Meisenheimer complex.

Regioselectivity: Displacement of F vs. Cl

When PCFB reacts with a nucleophile (e.g., Sodium Methoxide,

-

Path A (Attack at C-F): Displaces

. Product: Pentachloroanisole. -

Path B (Attack at C-Cl): Displaces

. Product: Fluorotetrachloroanisole.

Dominant Pathway: Path A . Because the C-F site is significantly more activated for nucleophilic attack than the C-Cl sites, PCFB acts as a pentachlorophenylating agent . The fluorine atom serves as a sacrificial activating group that directs the incoming nucleophile to its position.

Reaction Mechanism Diagram

Caption: Figure 2: Kinetic pathway of Nucleophilic Aromatic Substitution on PCFB, highlighting the stabilization of the intermediate by Fluorine.

Analytical Characterization

Validating the identity of PCFB requires distinguishing it from partially fluorinated byproducts.

NMR Spectroscopy

This is the definitive identification method.

-

Signal: A Singlet . Unlike

(which shows complex coupling between ortho/meta fluorines), PCFB has only one fluorine environment and no protons to couple with. -

Shift: Typically appears in the range of -90 to -110 ppm (relative to

), deshielded compared to hexafluorobenzene (-164 ppm) due to the inductive effect of the five chlorine atoms.

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 266 (based on -

Isotope Pattern: The cluster is highly characteristic of 5 chlorine atoms. The intensity ratios for

,-

Look for the "picket fence" pattern typical of polychlorinated aromatics.

-

Fragment loss:

(Loss of F) is rare;

-

Environmental & Safety Protocols

PCFB is structurally related to Hexachlorobenzene (a POP under the Stockholm Convention). It must be handled with extreme caution.

Toxicity Profile

-

PBT Substance: PCFB is Persistent (resistant to degradation), Bioaccumulative (high log Kow ~5.2), and Toxic .

-

Hazards: Suspected carcinogen; toxic to aquatic life with long-lasting effects.[1]

Handling & Disposal[7]

-

PPE: Nitrile gloves are insufficient for long exposure to halogenated aromatics; use Viton or Silver Shield laminate gloves. Wear a full-face respirator if dust generation is possible.

-

Waste: Zero Discharge . All waste, including mother liquors from recrystallization, must be segregated as "Halogenated Organic Waste" and incinerated at high temperatures (>1100°C) to prevent dioxin formation.

References

-

National Institute of Standards and Technology (NIST). this compound - Gas Chromatography Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Wall, L. A., et al. (1963).[3] Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards.[3] Available at: [Link]

-

Finger, G. C., et al. (1951). Aromatic Fluorine Compounds. II. 1,2,3,4,5-Pentachloro-6-fluorobenzene. Journal of the American Chemical Society.[4] (Foundational synthesis reference).

pentachlorofluorobenzene persistent organic pollutant (POP) classification

An In-Depth Technical Guide to the Classification of Pentachlorobenzene as a Persistent Organic Pollutant

A Note on Nomenclature: This guide focuses on Pentachlorobenzene (PeCB) , a chemical officially recognized and regulated as a Persistent Organic Pollutant (POP) under the Stockholm Convention.[1][2][3] The compound specified in the query, pentachlorofluorobenzene, is not listed as a POP, and data regarding its environmental persistence and toxicity are scarce. Given the structural similarity and the established regulatory framework for PeCB, this guide will detail the scientific basis for its classification to provide a relevant and technically accurate analysis for researchers.

Introduction to Pentachlorobenzene (PeCB)

Pentachlorobenzene (PeCB), with the molecular formula C₆HCl₅, is a chlorinated aromatic hydrocarbon consisting of a benzene ring substituted with five chlorine atoms.[3] Historically, PeCB had several industrial applications, including as a component in Polychlorinated Biphenyl (PCB) products, as a carrier for dyestuffs, as a fungicide, and as a flame retardant.[4] It was also used as a chemical intermediate in the production of the fungicide quintozene.[4] However, due to its significant environmental and health risks, its intentional production and use have been phased out in most countries.[4][5] Today, the primary sources of PeCB release into the environment are unintentional, occurring as a byproduct of incomplete combustion during waste incineration and backyard burning.[3][4]

Physicochemical Properties

The environmental behavior of a chemical is dictated by its physical and chemical properties. The properties of PeCB make it predisposed to environmental persistence and bioaccumulation.

| Property | Value | Implication for POP Classification |

| Molecular Formula | C₆HCl₅ | High degree of chlorination contributes to stability. |

| Molar Mass | 250.32 g/mol | --- |

| Appearance | White or colorless crystals[3] | --- |

| Water Solubility | 0.68 mg/L[3] | Low solubility drives partitioning into organic matter and fatty tissues. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.2 | High lipophilicity, indicating a strong tendency to accumulate in fatty tissues (bioaccumulation).[6] |

| Vapor Pressure | 0.002 Pa at 25°C | Low volatility, but sufficient for atmospheric transport. |

The Stockholm Convention and POPs Classification

The Stockholm Convention on Persistent Organic Pollutants is a global treaty designed to protect human health and the environment from chemicals that exhibit a specific set of hazardous properties.[5][7] To be classified as a POP, a substance must meet four key criteria: Persistence, Bioaccumulation, potential for Long-Range Environmental Transport (LRET), and Toxicity (adverse effects).[7][8] The Persistent Organic Pollutants Review Committee (POPRC), a scientific body under the Convention, evaluates nominated chemicals against these criteria.[7]

Diagram: POPs Classification Workflow under the Stockholm Convention

This diagram illustrates the decision-making process for listing a chemical under the Stockholm Convention.

Caption: Workflow for classifying a chemical as a POP under the Stockholm Convention.

Scientific Evaluation of PeCB Against POP Criteria

In 2007, the POPRC adopted the risk profile for PeCB, concluding that it fulfilled the screening criteria for a POP.[4] This decision was based on extensive scientific evidence demonstrating its persistence, bioaccumulation, potential for long-range transport, and toxicity.

Persistence

Persistence refers to a chemical's ability to resist degradation in the environment.[8] PeCB is highly resistant to breakdown by biological or chemical processes. Its half-life in soil is measured in years, and it can persist in anaerobic sediments and soils for extended periods.[9] This high degree of persistence ensures that once released, it remains in the environment for long durations, allowing for widespread distribution and continued exposure.

Bioaccumulation

Bioaccumulation is the process by which a chemical accumulates in an organism at a concentration higher than in the surrounding environment.[10][11] PeCB's high octanol-water partition coefficient (Log Kₒw) indicates it is lipophilic ("fat-loving") and readily accumulates in the fatty tissues of living organisms.[6] This leads to biomagnification, where its concentration increases at successively higher levels in the food chain.[11] This accumulation in adipose tissue means that apex predators, including humans, can be exposed to high concentrations.[12]

Long-Range Environmental Transport (LRET)

POPs can travel long distances from their source, often reaching pristine environments like the Arctic. PeCB's semi-volatile nature allows it to undergo a process of deposition and re-volatilization, facilitating its transport through the atmosphere.[9] Its detection in remote regions, far from any known sources, provides clear evidence of LRET. This global distribution means that PeCB is an international issue, justifying global action under the Stockholm Convention.[4]

Toxicity

PeCB is toxic to both humans and wildlife.[9] Studies have shown that it can cause damage to the liver and kidneys.[12] It is classified as very toxic to aquatic organisms.[3] Furthermore, the combustion of PeCB can lead to the formation of even more toxic byproducts, such as polychlorinated dibenzodioxins (dioxins) and dibenzofurans.[3]

| POP Criterion | Finding for Pentachlorobenzene (PeCB) | Source |

| Persistence | High resistance to degradation; half-life in soil is in the order of years. | [9] |

| Bioaccumulation | High Log Kₒw (5.2); accumulates in fatty tissues and biomagnifies in the food chain. | [6][12] |

| Long-Range Transport | Detected in remote environments, indicating atmospheric transport. | [4] |

| Toxicity | Toxic to aquatic organisms; potential for liver and kidney damage in mammals. | [3][12] |

Environmental Fate and Transport

The environmental journey of PeCB involves partitioning between air, water, soil, and biota. Its low water solubility and tendency to adsorb to organic matter mean that in aquatic systems, it is primarily found in sediments. In soil, it is not easily leached but can be slowly released into the atmosphere through volatilization.

Diagram: Environmental Fate and Transport of PeCB

This diagram shows the movement and partitioning of PeCB in the environment.

Caption: Environmental pathways for Pentachlorobenzene (PeCB) from source to receptor.

Analytical Methodologies for PeCB Determination

Accurate quantification of PeCB in complex matrices is essential for monitoring, risk assessment, and regulatory compliance. The standard analytical approach involves extraction, cleanup, and instrumental analysis.

Experimental Protocol: Sample Analysis via GC-MS

Objective: To quantify PeCB concentrations in an environmental sample (e.g., soil, sediment, or biological tissue).

Methodology:

-

Sample Extraction:

-

A known mass of the sample is homogenized.

-

An internal standard (e.g., a ¹³C-labeled PeCB isotope) is added to correct for analytical variability.

-

PeCB is extracted from the matrix using an organic solvent (e.g., hexane/acetone mixture) via methods like Soxhlet extraction or pressurized fluid extraction.

-

-

Extract Cleanup:

-

The raw extract contains co-extracted substances (lipids, pigments) that can interfere with analysis.

-

Cleanup is performed using techniques such as gel permeation chromatography (GPC) to remove high-molecular-weight interferences, followed by column chromatography with silica or Florisil to separate PeCB from other contaminants.[13]

-

-

Instrumental Analysis:

-

The purified extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

-

Gas Chromatography (GC): A capillary column separates PeCB from other compounds based on its boiling point and affinity for the column's stationary phase.

-

Mass Spectrometry (MS): As compounds elute from the GC, they are ionized and fragmented. The mass spectrometer detects specific ion fragments characteristic of PeCB, providing highly selective and sensitive quantification. Electron Capture Detection (GC-ECD) is an alternative, highly sensitive detector for halogenated compounds.[12]

-

-

Quantification:

-

The concentration of PeCB is determined by comparing its response factor to that of the known concentration of the internal standard.

-

Diagram: Analytical Workflow for PeCB

This workflow outlines the steps from sample collection to final data analysis.

Caption: Standard laboratory workflow for the analysis of Pentachlorobenzene.

Regulatory Status and Control Measures

Based on the compelling evidence of its POP characteristics, PeCB was added to the Stockholm Convention in 2009.[3] It is listed in:

-

Annex A (Elimination): Parties must take measures to eliminate the production and use of PeCB.[2]

-

Annex C (Unintentional Production): Parties must take measures to reduce and ultimately eliminate unintentional releases of PeCB from anthropogenic sources.[2][7]

This dual listing underscores the need to both prevent its intentional use and control its unintentional formation.[4] Control measures focus on applying Best Available Techniques (BAT) and Best Environmental Practices (BEP) to industrial processes and waste combustion to minimize the formation of PeCB and other unintentionally produced POPs.[5]

Conclusion

References

- Stockholm Convention. (n.d.). PeCB - Pentachlorobenzene. Retrieved from chm.pops.int/TheConvention/ThePOPs/AllPOPs/Pentachlorobenzene(PeCB)/tabid/539/Default.aspx

- Monarch Initiative. (n.d.). pentachlorobenzene.

- Stockholm Convention. (2007). RISK PROFILE ON PENTACHLOROBENZENE. Retrieved from chm.pops.int/Convention/POPsReviewCommittee/Meetings/POPRC3/POPRC3ReportandDecisions/tabid/317/Default.aspx

- Stockholm Convention. (n.d.). All POPs listed in the Stockholm Convention. Retrieved from chm.pops.int/TheConvention/ThePOPs/ListingofPOPs/tabid/2509/Default.aspx

-

Chemical Watch. (n.d.). Stockholm Convention. Retrieved from

-

Conserve Energy Future. (2025). What Are the Key Criteria Used to Classify a Chemical as a Persistent Organic Pollutant (POP) under International Treaties? Retrieved from

- National Center for Biotechnology Information. (n.d.). Pentachlorobenzene. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/Pentachlorobenzene

- DEFRA UK Air. (n.d.). Persistent organic pollutants. Retrieved from uk-air.defra.gov.uk/library/annualreport/html/2007/section6.php

- Wikipedia. (n.d.). Pentachlorobenzene. Retrieved from en.wikipedia.org/wiki/Pentachlorobenzene

- PubMed. (2006). Critical aspects of the determination of pentafluorobenzyl derivatives of aldehydes by gas chromatography with electron-capture or mass spectrometric detection.

- CDC Stacks. (1981). ANALYTICAL METHODS EVALUATION AND VALIDATION FOR l,2,4-TRICHLOROBENZENE; 1,2,4,5-TETRACHLOROBENZENE; PENTACHLORO.

- PubMed. (2019). Bioaccumulation and toxicity of pentachloronitrobenzene to earthworm (Eisenia fetida).

-

National Center for Biotechnology Information. (2022). Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms. PMC. Retrieved from

-

Semantic Scholar. (2021). Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. Retrieved from

- Government of Canada Publications. (n.d.). Pentachlorobenzene. Retrieved from publications.gc.ca/site/eng/9.

-

ResearchGate. (2025). (PDF) Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. Retrieved from

- EPA NEPLS. (n.d.). Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes. Retrieved from nepis.epa.gov/Exe/ZyPDF.cgi/200028VI.PDF?Dockey=200028VI.PDF

- NTIS. (1977). Review of the Environmental Fate of Selected Chemicals. Retrieved from ntis.

- EPA NEPLS. (n.d.). Health Assessment Document for Chlorinated Benzenes, Final Report. Retrieved from nepis.epa.gov/Exe/ZyPDF.cgi/300010M2.PDF?Dockey=300010M2.PDF

-

MDPI. (2023). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved from

- PubMed. (2008). Bioaccumulation, sublethal toxicity, and biotransformation of sediment-associated pentachlorophenol in Lumbriculus variegatus (Oligochaeta).

-

Phenomenex. (n.d.). Comprehensive Guide to PFAS Testing Methods. Retrieved from

-

ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from

Sources

- 1. Monarch Initiative [monarchinitiative.org]

- 2. Listing of POPs in the Stockholm Convention [pops.int]

- 3. Pentachlorobenzene - Wikipedia [en.wikipedia.org]

- 4. chm.pops.int [chm.pops.int]

- 5. PeCB [chm.pops.int]

- 6. Pentachlorobenzene | C6HCl5 | CID 11855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files.chemicalwatch.com [files.chemicalwatch.com]

- 8. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 9. uk-air.defra.gov.uk [uk-air.defra.gov.uk]

- 10. Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Metabolic Pathway and Degradation Products of Pentachlorofluorobenzene

Abstract

Pentachlorofluorobenzene (PCFB) is a halogenated aromatic hydrocarbon, the environmental fate and biological transformation of which are of significant interest to researchers in toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of the predicted metabolic pathways of PCFB, drawing upon established principles of xenobiotic metabolism and data from structurally related compounds. While direct experimental elucidation of the complete PCFB metabolic pathway is not extensively documented in publicly available literature, this guide synthesizes theoretical predictions and experimental findings for similar halogenated benzenes to propose putative biotransformation routes in both mammalian and microbial systems. Furthermore, this document details potential degradation products, their toxicological implications, and the analytical methodologies required for their identification and quantification. This guide is intended to serve as a foundational resource for scientists investigating the environmental impact and biological processing of PCFB and similar halogenated compounds.

Introduction to this compound (PCFB)

This compound (C₆Cl₅F) is a synthetic organohalogen compound characterized by a benzene ring substituted with five chlorine atoms and one fluorine atom.[1] Its chemical structure imparts a high degree of lipophilicity and resistance to degradation, making it a persistent environmental contaminant. The presence of both chlorine and fluorine atoms on the aromatic ring presents a unique case for metabolic enzymes, as the C-F bond is significantly stronger than the C-Cl bond, influencing the regioselectivity of metabolic attack. Understanding the metabolic fate of PCFB is crucial for assessing its potential for bioaccumulation, toxicity, and the formation of potentially more reactive and harmful metabolites.

The metabolism of xenobiotics, such as PCFB, in biological systems is broadly categorized into Phase I and Phase II reactions.[2] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl groups) through oxidation, reduction, or hydrolysis.[2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase their water solubility and facilitate their excretion.[2]

Predicted Mammalian Metabolic Pathway of this compound

Phase I Metabolism: The Role of Cytochrome P450

Computational studies on the cytochrome P450-catalyzed oxidation of perhalogenated benzenes provide significant insights into the initial steps of PCFB metabolism.[3][4] The proposed mechanism involves the attack of the highly reactive ferryl-oxo intermediate of cytochrome P450 (Compound I) on the aromatic ring of PCFB.

Theoretical models predict a preferential attack on the fluorine-bearing carbon, leading to the elimination of fluorine.[3][4] This initial oxidative attack is hypothesized to proceed through the formation of an unstable intermediate that rearranges to a hydroxylated product.

The predicted primary Phase I metabolic pathway is as follows:

-

Oxidative Dehalogenation: Cytochrome P450, likely isoforms such as CYP2E1 which are known to metabolize a range of halogenated hydrocarbons, catalyzes the initial oxidation of the PCFB ring.[6] Theoretical calculations suggest that the addition of the P450 Compound I to the aromatic ring is a key step.[3][4]

-

Formation of Pentachlorophenol: Following the initial oxidative attack, it is predicted that fluorine is preferentially eliminated, leading to the formation of pentachlorophenol (PCP).[3][4] PCP is a known metabolite of other pentachlorinated aromatic compounds like hexachlorobenzene.

-

Further Hydroxylation: Pentachlorophenol can then undergo further hydroxylation, catalyzed by cytochrome P450, to form tetrachlorohydroquinones.[7]

The following diagram illustrates the predicted initial steps of the mammalian metabolic pathway of PCFB.

Caption: Predicted initial steps in the mammalian metabolism of this compound.

Phase II Metabolism: Conjugation and Excretion

Following the formation of hydroxylated metabolites such as pentachlorophenol and tetrachlorohydroquinone, these compounds are expected to undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of water-soluble glucuronide and sulfate conjugates.[2][7] These conjugates are then more readily excreted from the body in urine and feces.

Microbial Degradation of this compound

The microbial degradation of halogenated aromatic compounds is a key process in their environmental fate. While specific studies on the microbial degradation of PCFB are scarce, pathways can be inferred from research on related compounds like pentachlorobenzene, hexachlorobenzene, and polychlorinated biphenyls (PCBs).[8][9] Microbial degradation can occur under both aerobic and anaerobic conditions, employing different enzymatic strategies.

Aerobic Degradation

Under aerobic conditions, bacteria typically utilize dioxygenase enzymes to initiate the degradation of aromatic rings. This process involves the incorporation of both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. This intermediate is then further metabolized, leading to ring cleavage. It is plausible that aerobic microorganisms capable of degrading other chlorinated benzenes could co-metabolize PCFB.[10]

Anaerobic Degradation

In anaerobic environments, such as sediments and contaminated soils, the primary mechanism for the degradation of highly chlorinated aromatic compounds is reductive dehalogenation.[8][11] This process involves the sequential removal of halogen atoms, with the halogenated compound serving as an electron acceptor. In the case of PCFB, it is anticipated that anaerobic microorganisms would sequentially remove chlorine atoms, leading to the formation of less chlorinated fluorobenzenes. The C-F bond is generally more resistant to reductive cleavage than the C-Cl bond, suggesting that chlorines would be removed preferentially.

The following diagram illustrates a predicted anaerobic degradation pathway for PCFB.

Caption: Predicted anaerobic reductive dechlorination pathway of this compound.

Potential Degradation Products and Their Toxicological Significance

Based on the predicted metabolic pathways, a number of degradation products of PCFB can be anticipated. The toxicological properties of these metabolites are of significant concern, as biotransformation can sometimes lead to the formation of more toxic compounds, a process known as bioactivation.

| Potential Degradation Product | Predicted Pathway of Formation | Known or Suspected Toxicological Properties |

| Pentachlorophenol (PCP) | Mammalian Phase I metabolism (oxidative defluorination) | Known to be highly toxic, a probable human carcinogen, and an uncoupler of oxidative phosphorylation.[12][13] |

| Tetrachlorohydroquinones | Mammalian Phase I metabolism (hydroxylation of PCP) | Can be more toxic than the parent PCP.[13] These compounds are reactive and can generate reactive oxygen species. |

| Less chlorinated fluorobenzenes | Microbial anaerobic degradation (reductive dechlorination) | Generally, toxicity decreases with a lower degree of chlorination. However, some metabolites may still exhibit toxicity. |

| Benzoquinones | Further oxidation of hydroquinones | Highly reactive electrophiles that can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[3] |

Experimental Protocols for the Study of this compound Metabolism

The investigation of the metabolic fate of PCFB requires robust analytical methodologies to extract, separate, identify, and quantify the parent compound and its metabolites from complex biological and environmental matrices.

Sample Preparation: Extraction from Biological Matrices

Objective: To extract PCFB and its potential metabolites from biological samples such as liver microsomes, urine, or plasma.

Materials:

-

Biological sample (e.g., 1 mL of plasma, homogenized tissue)

-

Organic solvents (e.g., ethyl acetate, hexane, dichloromethane)

-

Internal standard (e.g., a deuterated analog of PCFB or a structurally similar compound)

-

Centrifuge

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

Protocol:

-

To the biological sample, add a known amount of the internal standard.

-

Add 3 volumes of a suitable organic solvent (e.g., ethyl acetate).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully collect the upper organic layer.

-

Repeat the extraction of the aqueous layer with another 3 volumes of the organic solvent.

-

Combine the organic extracts.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., hexane for GC-MS, methanol for LC-MS).

Analytical Instrumentation and Methodology

The identification and quantification of PCFB and its metabolites are typically achieved using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like PCFB and its less polar metabolites.[14][15] Electron ionization (EI) is a common ionization method that provides characteristic fragmentation patterns for structural elucidation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of more polar and non-volatile metabolites, such as hydroxylated and conjugated products.[14][16] Electrospray ionization (ESI) is often used for these types of compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural elucidation of isolated metabolites.[14][16]

The following diagram outlines a general workflow for the analysis of PCFB metabolites.

Caption: General experimental workflow for the analysis of this compound metabolites.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted metabolic pathways and degradation products of this compound. Based on strong theoretical evidence and data from structurally analogous compounds, it is proposed that PCFB undergoes oxidative defluorination in mammals, primarily mediated by cytochrome P450 enzymes, to form pentachlorophenol and subsequently tetrachlorohydroquinones. In microbial systems, particularly under anaerobic conditions, reductive dechlorination is the anticipated primary degradation route.

It is imperative to underscore that the pathways detailed herein are largely putative. Future research should focus on the experimental validation of these proposed metabolic routes. Such studies would involve in vitro incubations of PCFB with liver microsomes or specific cytochrome P450 isoforms, as well as in vivo studies in animal models. Furthermore, the isolation and characterization of microbial strains capable of degrading PCFB would provide invaluable insights into its environmental fate. A thorough toxicological assessment of the identified metabolites is also a critical next step to fully understand the environmental and health risks associated with PCFB exposure.

References

Sources

- 1. This compound | C6Cl5F | CID 9441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative dehalogenation of perhalogenated benzenes by cytochrome P450 compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of pentachlorophenol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microbial reductive dehalogenation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacterial Biotransformation of Pentachlorophenol and Micropollutants Formed during Its Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicological assessment of biotransformation products of pentachlorophenol: Tetrahymena population growth impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sysrevpharm.org [sysrevpharm.org]

- 15. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sysrevpharm.org [sysrevpharm.org]

Methodological & Application

Application Note: Optimized GC-MS Parameters for Pentachlorofluorobenzene (PCFB) Detection

Executive Summary

Pentachlorofluorobenzene (

This guide provides a validated protocol for the trace-level detection of PCFB using Gas Chromatography-Mass Spectrometry (GC-MS). We contrast Electron Ionization (EI) for structural confirmation with Negative Chemical Ionization (NCI) for femtogram-level quantitation.

Critical Technical Note:

Many databases erroneously list the boiling point of PCFB (

Chemical Identity & Properties

| Property | This compound (Target) | Chloropentafluorobenzene (Isomer) | Hexachlorobenzene (Reference) |

| Formula | |||

| MW | 268.33 g/mol | 202.51 g/mol | 284.78 g/mol |

| CAS | 319-87-9 | 344-07-0 | 118-74-1 |

| Boiling Point | ~275–285°C (Est.) | 118°C | 323°C |

| Key Challenge | Late eluter; requires high temp.[1] | Volatile; elutes early. | Co-elution risk. |

Instrumentation & Configuration

Gas Chromatograph (GC) Setup

To achieve baseline resolution between PCFB and HCB, a low-polarity 5% phenyl phase column is recommended.[1] The high boiling point requires an inlet and transfer line capable of maintaining 280°C+ to prevent cold trapping.

-

Inlet: Split/Splitless (S/SL)

-

Liner: Single taper with wool (deactivated) to minimize discrimination of high boilers.

-

Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).[1]

-

Column: Rtx-5ms or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film).[1]

Mass Spectrometer (MS) Configuration

Mode Selection:

-

EI (Electron Ionization): Use for library matching and identification at ppb levels.

-

NCI (Negative Chemical Ionization): Use for quantitation at ppt/ppq levels.[2] PCFB has high electron affinity due to the five chlorine atoms, making it an ideal candidate for Electron Capture NCI (ECNI).[1]

Visualizing the Flow Path

The following diagram illustrates the critical temperature zones and flow logic required to prevent condensation of this semi-volatile analyte.

Figure 1: Optimized GC-MS flow path emphasizing high-temperature zones to prevent PCFB condensation.

Optimized Method Parameters

Oven Temperature Program

This gradient is designed to separate PCFB from the slightly later-eluting Hexachlorobenzene.

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |

| Initial | - | 80 | 1.0 | Solvent focusing |

| Ramp 1 | 20 | 200 | 0.0 | Rapid transit to elution zone |

| Ramp 2 | 5 | 300 | 2.0 | High-res separation of Cl-benzenes |

| Post | - | 320 | 3.0 | Column bake-out |

MS Acquisition Parameters (SIM Mode)

Electron Ionization (EI) - 70 eV

-

Primary Ion: m/z 268 (

)[1] -

Qualifiers: m/z 270, 272 (Isotope cluster), m/z 233 (

)[1] -

Dwell Time: 50 ms per ion

Negative Chemical Ionization (NCI) - Methane Reagent

-

Reagent Gas Flow: 40% (optimized for stability).

-

Source Temp: 150°C (Lower temp enhances electron capture resonance).

-

Primary Ion: m/z 268 (

) or m/z 269 ( -

Note: In NCI, the molecular anion is often the base peak for perchlorinated aromatics.

Protocol: Sample Preparation & Analysis

Objective: Extract PCFB from aqueous matrices (e.g., wastewater) with high recovery.

Reagents

-

Solvent: n-Hexane (Pesticide Grade).[1]

-

Internal Standard (ISTD):

-Hexachlorobenzene (100 ng/mL in Nonane).[1] -

Drying Agent: Anhydrous Sodium Sulfate (

).

Workflow

Figure 2: Liquid-Liquid Extraction (LLE) workflow for PCFB isolation.

Step-by-Step Procedure

-

Preparation: Measure 100 mL of sample into a clean glass separatory funnel.

-

Spiking: Add 20 µL of ISTD solution. Equilibrate for 15 minutes.

-

Extraction: Add 10 mL n-Hexane. Shake vigorously for 5 minutes. Vent frequently.

-

Separation: Allow phases to separate (approx. 10 min). Discard lower aqueous layer.

-

Drying: Drain the organic layer through a funnel containing 5g anhydrous

into a concentrator tube. -

Concentration: Evaporate solvent under a gentle stream of nitrogen to a final volume of 1.0 mL. Do not evaporate to dryness as PCFB is semi-volatile.

-

Analysis: Transfer to an autosampler vial for GC-MS analysis.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, PCFB elutes at approximately 12.5 minutes , roughly 0.8 minutes prior to Hexachlorobenzene.[1] This separation is critical; faster ramps may cause co-elution, leading to quantitation errors if using EI (where ions overlap significantly).[1]

Sensitivity Comparison

-

EI Mode: LOD ≈ 5–10 ppb. Suitable for contamination screening.

-

NCI Mode: LOD ≈ 10–50 ppt. PCFB exhibits a cross-section for electron capture 100–500x higher than for electron impact ionization.

Troubleshooting

-

Peak Tailing: Indicates active sites in the liner. Replace glass wool or silanize the liner.

-

Low Response (NCI): Check reagent gas pressure and source cleanliness. NCI is highly susceptible to source contamination.

-

Ghost Peaks: Carryover from high-concentration HCB standards.[1] Run a solvent blank between samples.

References

-

PubChem. (2023). This compound (Compound Summary).[3] National Library of Medicine. [Link][1]

-

NIST Chemistry WebBook. (2023). Mass Spectrum of this compound.[4][5] SRD 69. [Link][1]

-

Raina-Fulton, R. (2017).[1] Improving Sensitivity and Selectivity in Pesticide Analysis with GC–MS and GC–MS-MS. LCGC North America. [Link]

Sources

- 1. «delta»-Lindane (CAS 319-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. GC/MS CI , CI/NCI and SMCI Measurement - Features : Shimadzu (Europe) [shimadzu.eu]

- 3. This compound | C6Cl5F | CID 9441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloropentafluorobenzene | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

phase transfer catalysts for fluorination of hexachlorobenzene

Application Note: High-Temperature Phase Transfer Catalysis for the Fluorination of Hexachlorobenzene

Executive Summary & Strategic Rationale

The fluorination of hexachlorobenzene (HCB) to hexafluorobenzene (C₆F₆) represents one of the most challenging nucleophilic aromatic substitutions (

While standard Halex (Halogen Exchange) reactions for activated substrates (e.g., nitro-chlorobenzenes) proceed at moderate temperatures (120–150°C), HCB is electronically deactivated by the steric and inductive effects of six chlorine atoms. Consequently, this transformation requires forcing conditions (>200°C).

Critical Insight: Standard phase transfer catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) fail in this application due to Hofmann elimination at temperatures above 130°C. This protocol establishes the use of thermally stable Phosphonium salts and specific high-boiling polar aprotic solvents as the only viable route for high-yield conversion.

Mechanistic Principles: The "Naked Fluoride" Effect

To fluorinate HCB, the fluoride ion (

The Challenge of Lattice Energy

KF has a high lattice energy (808 kJ/mol). In non-polar solvents, it remains a solid, unreactive salt. In protic solvents (water/alcohols),

The PTC Solution

A Phase Transfer Catalyst (

Figure 1: Mechanistic Pathway of SL-PTC Fluorination

Caption: Cycle of Solid-Liquid Phase Transfer Catalysis. The catalyst (Q+) shuttles Fluoride from the solid lattice into the organic phase, displacing Chloride.

Catalyst & Solvent Selection Guide

Success in HCB fluorination is dictated by thermal stability.

Catalyst Performance Matrix

| Catalyst Class | Example | Max Operating Temp | Suitability for HCB | Notes |

| Quaternary Ammonium | TBAB (Tetrabutylammonium bromide) | ~120°C | Low | Degrades via Hofmann elimination before reaction initiates. |

| Crown Ethers | 18-Crown-6 | ~150-180°C | Medium | Excellent F- activation, but chemically unstable at >200°C over long durations. Expensive. |

| Quaternary Phosphonium | TPPB (Tetraphenylphosphonium bromide) | >300°C | High | Recommended. Extremely robust cation; withstands the 210°C+ required for HCB. |

| Polyethylene Glycols | PEG-400 | ~150°C | Low | Oxidatively unstable at high temps; lower activation energy reduction. |

Solvent Selection: The Sulfolane Advantage

While DMSO is common for Halex, its boiling point (189°C) is borderline for HCB fluorination, and it poses explosion risks at high temperatures with halo-aromatics.

-

Recommendation: Sulfolane (Tetramethylene sulfone) .

Detailed Experimental Protocol

Objective: Synthesis of Hexafluorobenzene (or highly fluorinated congeners) from Hexachlorobenzene. Scale: 50 mmol (Pilot Lab Scale).

Reagents & Equipment

-

Substrate: Hexachlorobenzene (HCB), 14.2 g (50 mmol).

-

Fluoride Source: Spray-dried Potassium Fluoride (KF), 23.2 g (400 mmol, 33% excess per Cl equivalent). Note: Standard crystalline KF is too unreactive. Spray-dried is essential.

-

Catalyst: Tetraphenylphosphonium Bromide (TPPB), 2.1 g (5 mmol, 10 mol%).

-

Solvent: Anhydrous Sulfolane (100 mL).

-

Drying Agent: Toluene (for azeotropic drying).

-

Apparatus: 250 mL 3-neck round bottom flask, mechanical stirrer (overhead), Dean-Stark trap, reflux condenser, N₂ inlet, temperature probe.

Workflow Diagram

Caption: Operational workflow for high-temperature Halex fluorination.

Step-by-Step Methodology

-

System Dehydration (Critical):

-

Assemble the reactor with the Dean-Stark trap.

-

Charge Spray-dried KF (23.2 g) and Sulfolane (100 mL).

-

Add 30 mL Toluene.

-

Heat to reflux (~140°C) to azeotropically remove trace water. Water poisons the reaction by hydrating F-.

-

Once no more water collects, distill off the remaining toluene and remove the trap.

-

-

Reaction Initiation:

-

Cool the slurry to ~100°C.

-

Add Hexachlorobenzene (14.2 g) and TPPB catalyst (2.1 g) under N₂ flow.

-

Increase agitation speed to maximum practical limit (slurry suspension is key).

-

Ramp temperature to 210°C .

-

-

Reaction Monitoring:

-

Maintain 210°C for 18-24 hours.

-

Sampling: Withdraw 0.1 mL aliquots, quench in water/DCM, and analyze organic layer via GC-MS.

-

Target: Disappearance of C6Cl6 and intermediates (C6Cl3F3, C6ClF5).

-

Note: If reaction stalls at partial fluorination, add fresh spray-dried KF (5 g).

-

-

Workup & Purification:

-

Cool mixture to 50°C.

-

Filter the slurry to remove solid salts (KCl byproduct and unreacted KF). Wash cake with Dichloromethane (DCM).

-

Distillation:

-

Solvent Strip: Remove DCM (Rotovap).

-

Product Isolation: Perform fractional distillation.

-

C6F6 Boiling Point: 80-82°C.

-

Sulfolane Boiling Point: 285°C.

-

Result: The large boiling point difference allows easy isolation of pure C6F6.

-

-

Safety & Compliance (E-E-A-T)

-

Hexachlorobenzene (HCB): Classified as a Persistent Organic Pollutant (Stockholm Convention). It is a probable human carcinogen. Zero-discharge handling is mandatory. All solid waste (filter cake) must be treated as hazardous waste.

-

Hexafluorobenzene (C6F6): Highly flammable (Flash point: 10°C). Ground all glassware.

-

HF Generation: If moisture enters the system at 210°C, hydrolysis of C-F bonds can generate Anhydrous HF. Keep a Calcium Gluconate gel kit nearby.

References

-

Mechanism of Halex Reactions

-

Phosphonium Salts in Fluorination

- Dakka, J., & Sasson, Y. (1988). Tetraphenylphosphonium bromide: A thermally stable phase transfer catalyst.

-

Source:

-

Industrial Halex Processes

- Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry.

-

Source:

-

Sulfolane Solvent Properties

- Tavan, Y., & Hosseini, S. (2018). Sulfolane as a solvent in chemical industry: A review.

-

Source:

-

Safety Data Sheets

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. scientificupdate.com [scientificupdate.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Volume # 2(45), March - April 2006 — "Present-day condition of fluoroaromatic compounds production technology" [notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. Reaction Solvent [sulfolane.cn]

- 7. Halex process - Wikipedia [en.wikipedia.org]

- 8. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]

- 9. agilent.com [agilent.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Application Note: High-Resolution 19F NMR Spectroscopy for the Definitive Characterization of Pentachlorofluorobenzene

Abstract

This application note provides a comprehensive guide to the setup and execution of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the unambiguous characterization of pentachlorofluorobenzene (C₆Cl₅F). ¹⁹F NMR is an exceptionally powerful analytical technique for the analysis of organofluorine compounds due to the intrinsic properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity, second only to ¹H.[1][2][3] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides excellent signal resolution, making it an ideal method for the structural elucidation and purity assessment of fluorinated molecules like this compound.[4][5][6] This document outlines detailed protocols for sample preparation, instrument setup, data acquisition, and spectral analysis, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Rationale for ¹⁹F NMR in Halogenated Aromatic Analysis

The characterization of polyhalogenated aromatic compounds is crucial in various fields, including environmental analysis, materials science, and pharmaceutical development. This compound, a molecule with a single fluorine atom amidst five chlorine atoms on a benzene ring, presents a unique analytical challenge. While techniques like mass spectrometry and ¹³C NMR can provide structural information, ¹⁹F NMR offers a direct and highly sensitive window into the immediate electronic environment of the fluorine atom.

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to subtle changes in its local environment, influenced by factors such as electron-donating or withdrawing groups, resonance effects, and solvent interactions.[7] This sensitivity translates into a wide chemical shift range, typically spanning over 400 ppm, which minimizes the likelihood of signal overlap, a common issue in ¹H NMR.[6] For this compound, the ¹⁹F NMR spectrum is expected to yield a single, well-defined resonance, the precise chemical shift of which is diagnostic of the molecule's structure. Furthermore, coupling to adjacent ¹³C atoms can provide additional structural confirmation.

This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step instructions necessary to obtain high-quality ¹⁹F NMR data for this compound.

Experimental Workflow Overview

The process of acquiring a high-quality ¹⁹F NMR spectrum for this compound can be broken down into several key stages. Each stage is critical for ensuring the accuracy and reproducibility of the results.

Figure 1: Experimental workflow for ¹⁹F NMR characterization.

Materials and Equipment

Reagents and Solvents

-

This compound (C₆Cl₅F): Analytical grade or higher.

-

Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent residual peak. Acetone-d₆ or DMSO-d₆ can also be used depending on sample solubility.[8]

-

Internal Reference Standard: An internal standard is crucial for accurate chemical shift referencing.[9] Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm vs. CFCl₃) is a suitable choice as it provides a sharp singlet and its chemical shift is in a distinct region from many other fluorinated aromatics.[10] Alternatively, an external referencing method can be employed.[11]

Equipment

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹⁹F.

-

NMR Tubes: 5 mm diameter, high-precision NMR tubes.

-

Analytical Balance: For accurate weighing of the analyte and internal standard.

-

Volumetric Glassware: For precise solvent measurement.

-

Vortex Mixer and/or Sonicator: To ensure complete dissolution and homogenization of the sample.

Detailed Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the meticulous preparation of the sample.

Protocol:

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Internal Standard Addition: If using an internal standard, add a small, precisely known amount (e.g., 1-2 µL of C₆F₆). The concentration of the reference should be low to avoid potential intermolecular interactions.[9]

-

Dissolution: Cap the vial and gently vortex or sonicate until the solid is completely dissolved. A clear, homogeneous solution is essential.

-

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detection coil (typically around 4-5 cm).[12]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Causality Behind Choices:

-

Deuterated Solvent: The deuterium nucleus (²H) is used for the spectrometer's lock system to stabilize the magnetic field during acquisition.

-

Concentration: The specified concentration range provides a good signal-to-noise ratio without leading to significant line broadening due to intermolecular interactions.

-

Homogeneity: Any undissolved particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

Instrument Setup and Calibration

Protocol:

-

Insert Sample: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Load Standard ¹⁹F Experiment: Load a standard 1D ¹⁹F NMR experiment with proton decoupling.

-

Tuning and Matching: Tune and match the probe to the ¹⁹F frequency. This ensures efficient transfer of radiofrequency power to and from the sample.

-

Locking: Establish a stable lock on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This process minimizes spectral line widths and improves resolution.

Data Acquisition

The choice of acquisition parameters is critical for obtaining a high-quality spectrum.

Table 1: Recommended ¹⁹F NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | zgfhigqn (Bruker) or equivalent | A standard 1D ¹⁹F pulse sequence with inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE) for accurate integration.[13] |

| Spectral Width (SW) | ~250 ppm | This wide range ensures that the signal of this compound and the internal standard are within the acquisition window.[7] |

| Transmitter Offset (O1P) | Centered on the expected chemical shift region | Placing the transmitter offset near the expected resonance frequency improves excitation efficiency.[14] |

| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better digital resolution. |

| Relaxation Delay (D1) | 5 x T₁ | A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the fluorine nucleus is essential for complete relaxation and accurate quantification.[8] For many small molecules, a delay of 5-10 seconds is a good starting point.[9] |

| Number of Scans (NS) | 16-64 | This number can be adjusted to achieve the desired signal-to-noise ratio. |

| Decoupling | Proton decoupled | To simplify the spectrum by removing ¹H-¹⁹F couplings.[5] |

Acquisition Steps:

-

Set the acquisition parameters as detailed in Table 1.

-

Initiate the acquisition.

-

Monitor the free induction decay (FID) to ensure proper signal acquisition.

Data Processing and Analysis

Protocol:

-

Fourier Transform (FT): Apply an exponential multiplication (line broadening factor of 0.3-1.0 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Chemical Shift Referencing: Calibrate the chemical shift axis by setting the resonance of the internal standard (e.g., C₆F₆) to its known value (-164.9 ppm). If an external standard was used, reference the spectrum accordingly.[11]

-

Peak Picking and Integration: Identify the peak corresponding to this compound and integrate its area.

Expected Results and Interpretation

The ¹⁹F NMR spectrum of this compound is expected to show a single sharp peak. The chemical shift will be influenced by the five electron-withdrawing chlorine atoms. Based on literature data for similar fluorinated aromatic compounds, the chemical shift is anticipated to be in the range of -120 to -150 ppm relative to CFCl₃.[15][16]

The primary signal should be a singlet due to the absence of neighboring fluorine or hydrogen atoms. However, satellite peaks arising from coupling to ¹³C (natural abundance ~1.1%) may be observable at the base of the main peak. The one-bond ¹J(¹⁹F-¹³C) coupling constant is typically large, on the order of 200-300 Hz.[17][18]

Figure 2: Illustrative ¹⁹F NMR spectrum of this compound.

Interpretation of Spectral Features:

-

Chemical Shift (δ): The precise chemical shift of the main peak is a key identifier for this compound.

-

Multiplicity: The observation of a singlet confirms the absence of through-bond coupling to other magnetically active nuclei like ¹H or other ¹⁹F atoms.

-

Integration: The integral of the peak is directly proportional to the number of fluorine nuclei, which in this case is one.

-

¹³C Satellites: The presence and splitting pattern of ¹³C satellites can provide further confirmation of the C-F bond.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. Its high sensitivity, wide chemical shift range, and the simplicity of the resulting spectrum allow for straightforward structural confirmation and purity assessment. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality, reproducible ¹⁹F NMR data, ensuring the accurate identification of this important halogenated aromatic compound.

References

- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.

- Principles and Topical Applications of 19F NMR Spectrometry.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- 19F NMR Chemical Shift Table. Alfa Chemistry.

- 19F Chemical Shifts and Coupling Constants. UC Santa Barbara.

- Nmr spectroscopy of fluorine 19. Slideshare.

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry.

- 11 - 19F-NMR Spectroscopy - Basic. Scribd.

- External Chemical Shift Referencing. University of Ottawa NMR Facility Blog.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.

- 19F NMR Reference Standards. University of Wisconsin-Madison.

- Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.

- Fluorine NMR. University of California, San Diego.

- Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its deriv

- 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromucon

- The Applications Of Fluorine-19 NMR In Medicine. SPIE Digital Library.

- 1D 19F. University of Wisconsin-Madison.

- Certified Reference M

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- 19F Coupling Constants Table. Alfa Chemistry.

- Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE.

- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich.

- Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.

- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz

- 19F-centred NMR analysis of mono-fluorin

- Preparation of Li,19-F, 31-P NMR samples. Reddit.

- sample prepar

- Using Benchtop 19F NMR to Evalu

- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository.

- A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv.

- 19 F NMR as a tool in chemical biology. Beilstein Journals.

Sources

- 1. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 2. scribd.com [scribd.com]

- 3. biophysics.org [biophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. azom.com [azom.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. colorado.edu [colorado.edu]

- 11. University of Ottawa NMR Facility Blog: External Chemical Shift Referencing [u-of-o-nmr-facility.blogspot.com]

- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 13. learning.sepscience.com [learning.sepscience.com]

- 14. 1D 19F [2210pc.chem.uic.edu]

- 15. researchgate.net [researchgate.net]

- 16. 19F [nmr.chem.ucsb.edu]

- 17. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. repository.lboro.ac.uk [repository.lboro.ac.uk]

Troubleshooting & Optimization

Halex Reaction Optimization Center: Pentachlorofluorobenzene (PCFB) Synthesis

Ticket ID: HCB-PCFB-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving Yield & Selectivity in Hexachlorobenzene (HCB) Fluorination

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely facing one of two problems: either your reaction is stalling (low conversion), or you are producing a mixture of poly-fluorinated species (poor selectivity).

The conversion of Hexachlorobenzene (HCB) to Pentachlorofluorobenzene (PCFB) via the Halex (Halogen Exchange) reaction is a classic nucleophilic aromatic substitution (

The Golden Rule: Success relies on kinetic control , not thermodynamic equilibrium. You must maximize the activity of the fluoride ion while strictly limiting reaction time and temperature to prevent the "runaway" fluorination cascade.

The "Gold Standard" Protocol

Do not deviate from these baseline parameters without a specific hypothesis. This protocol is designed for Sulfolane , which offers the best balance of thermal stability and polarity for this specific transformation.

Reagents & Materials

-

Substrate: Hexachlorobenzene (HCB).

-

Fluoride Source: Spray-dried Potassium Fluoride (KF).[1][2][3] Note: Calcined KF has insufficient surface area.

-

Solvent: Sulfolane (anhydrous, <50 ppm water).

-

Catalyst: Tetraphenylphosphonium bromide (

) or 18-Crown-6. -

Atmosphere: Dry Nitrogen or Argon (strictly inert).

Step-by-Step Workflow

-

KF Activation (The Critical Step):

-

Reaction Assembly:

-

Add Sulfolane and HCB to the dried KF.

-

Add the Phase Transfer Catalyst (PTC).[2]

-

Stoichiometry: Use a slight excess of KF (1.1 to 1.2 eq). Do not use a large excess (e.g., 2.0 eq) as this promotes over-fluorination.

-

-

Execution:

-

Heat to 210–220°C .

-

Monitoring: Begin GC sampling at 2 hours.

-

-

Termination:

-

Stop the reaction when HCB conversion reaches 70–80% .

-

Why? Pushing for 100% conversion exponentially increases the formation of difluoro- impurities. It is more efficient to recycle unreacted HCB than to separate PCFB from difluorobenzenes.

-

Visualizing the Process

Workflow Diagram: The Kinetic Control Loop

Figure 1: The operational workflow emphasizing the critical decision point at 70-80% conversion to prevent over-fluorination.

Troubleshooting Hub

Use this matrix to diagnose your specific failure mode.

Issue 1: Reaction is "Dead" or Extremely Slow

Symptoms: < 10% conversion after 4 hours.

| Potential Cause | Diagnosis | Solution |

| Wet System | The fluoride ion is heavily solvated by water (hydration shell), rendering it non-nucleophilic. | Mandatory: Azeotropic drying of KF inside the reactor before adding HCB. Even 0.1% water can kill the reaction [1]. |

| KF Surface Area | Using crystalline/calcined KF instead of spray-dried. | Switch to Spray-dried KF . The reaction is solid-liquid; surface area is the rate-limiting factor [2]. |

| Catalyst Decomposition | Quaternary ammonium salts (e.g., TMAC) degrade at >150°C. | Switch to Tetraphenylphosphonium bromide (stable up to ~250°C) or 18-Crown-6 [3]. |

Issue 2: High Impurities (Over-Fluorination)

Symptoms: High levels of dichlorotetrafluorobenzene or difluorobenzenes.

| Potential Cause | Diagnosis | Solution |

| Over-Cooking | Running to 100% conversion. | Stop at 80% conversion. The second fluorine adds faster than the first due to the inductive effect of the first fluorine activating the ring. |

| High KF Excess | Using > 1.5 equivalents of KF.[3][5] | Reduce KF to 1.1 equivalents . Starve the reaction of fluoride to prevent multiple substitutions. |

| Temperature Spikes | Poor thermal control. | Ensure precise temp control (210-220°C). Higher temps favor the higher activation energy pathways (poly-substitution). |

Comparative Data: Solvent Selection

The choice of solvent dictates your maximum operating temperature and reaction rate.[6]

| Solvent | Boiling Point (°C) | Stability at 220°C | Recommendation |

| Sulfolane | 285 | High | Preferred. Stable, high BP, good solubility for PTCs [4]. |

| DMSO | 189 | Low (Decomposes) | Avoid. Risk of thermal runaway/explosion at Halex temps. |

| DMF | 153 | Low | Avoid. Boiling point is too low for HCB activation; requires pressure vessel. |

| Nitrobenzene | 210 | High | Alternative. Good stability but slower reaction rates than Sulfolane. |

Deep Dive: The Mechanism of Failure

Why Water is the Enemy

In the Halex reaction, the fluoride ion (

-

In Anhydrous Conditions:

is "naked" and highly reactive. -

In Wet Conditions: Water forms strong hydrogen bonds with

. The hydration energy of fluoride is extremely high (

Why Over-Fluorination Occurs

This is a counter-intuitive aspect of

-

HCB: Sterically hindered, but activated by 6 Chlorines.

-

PCFB (Product): Contains one Fluorine. Fluorine is arguably the most electronegative element. Through the Inductive Effect (-I) , it pulls electron density out of the ring, making the ring more positive (electrophilic) than the starting material.

-

Result: The product (PCFB) is often more reactive toward a second nucleophilic attack than the starting material (HCB) is toward the first. This leads to a cascade reaction.

Safety Warning: The "Shell" Incident

WARNING: Do not underestimate the thermal hazards of Halex reactions. In 1990, a Halex reactor at a Shell plant exploded.[5] The cause was traced to the thermal decomposition of the solvent (DMAc) and/or impurities, which accelerated due to a failure in cooling [5].

-

Rule: Never use DMSO or DMAc above their recommended safety limits for Halex (typically <140-150°C for DMAc/DMSO). For HCB conversion (requiring >200°C), Sulfolane is the safest choice.

References

-

Sasson, Y., et al. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis. Link

-

Finger, G. C., et al. (1956). Aromatic Fluorine Compounds via Spray-Dried KF. Journal of the American Chemical Society. Link

-

Clark, J. H., & Macquarrie, D. J. (1996). Fluorination of aromatic compounds by halogen exchange with fluoride anions (“halex” reaction).[2][5][7][8][9] Industrial Chemistry Library. Link

-

Wiggins, G. (2000). Catalysis in halogen exchange reactions (US Patent 6046358A). Google Patents. Link

-

Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. Scientific Update. Link

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google Patents [patents.google.com]

- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. gchemglobal.com [gchemglobal.com]

troubleshooting low recovery of PCFB in environmental samples

This guide addresses the troubleshooting of low recovery for PCFB , a designation used in environmental analysis for two distinct but physicochemically related targets:

-

Pentafluorochlorobenzene (PCFB/1-Cl-2,3,4,5,6-F-Benzene): A widely used surrogate or internal standard for the analysis of PCBs, dioxins, and other halogenated aromatics.

-

Polychlorinated Fluorobiphenyls (PCFBs): A specific class of mixed-halogenated persistent organic pollutants (POPs).

Note: As both are semi-volatile, halogenated aromatics, the mechanisms of loss (volatility, adsorption, extraction inefficiency) are nearly identical. This guide covers both.

Topic: Root Cause Analysis & Correction for Low Recovery of PCFB in Environmental Matrices Applicable Methods: EPA 8082 (PCBs), EPA 8270 (Semivolatiles), EPA 1613 (Dioxins), and research-grade POPs analysis. Methodology: GC-ECD / GC-MS / GC-HRMS

Part 1: Diagnostic Workflow

Before adjusting your protocol, visualize the loss pathway. The following diagram illustrates the "Danger Zones" where PCFB is most commonly lost during sample preparation.

Caption: Critical Control Points (CCPs) for PCFB recovery. Red nodes indicate high-risk zones for volatilization; Yellow indicates adsorption risks.

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: The Volatility Trap (Concentration Steps)

Q: My recovery is consistently low (<40%) across all samples and blanks. Is the PCFB degrading? A: It is highly unlikely that PCFB is degrading chemically; it is extremely stable. The issue is almost certainly volatilization . PCFB (Pentafluorochlorobenzene) is significantly more volatile than many target PCBs (e.g., Aroclor 1254).

-

The Mechanism: PCFB has a high vapor pressure. If you evaporate your solvent to "dryness" or near-dryness during the concentration step (TurboVap or N-Evap), the PCFB co-evaporates with the solvent.

-

Corrective Action:

-

Keeper Solvents: Never evaporate to dryness. Always use a "keeper" solvent (e.g., dodecane, isooctane, or tetradecane) if compatible with your analysis. This raises the boiling point of the final droplet and retains the PCFB.

-

Temperature Control: Reduce the water bath temperature during N2 blowdown. For PCFB, do not exceed 35°C.

-

Nitrogen Flow: Ensure the N2 stream creates a gentle ripple, not a splash. High turbulence accelerates aerosol formation, carrying the analyte away.

-

Category 2: Adsorption & Active Sites

Q: I see low recovery in clean standards but better recovery in dirty samples. Why? A: This is the classic "Matrix Protection Effect," indicating active sites in your system.

-

The Mechanism: PCFB, being electron-deficient (due to fluorine atoms), can interact strongly with active silanol groups (Si-OH) on untreated glassware, glass wool, or the GC liner. In "dirty" samples, matrix components block these sites, allowing PCFB to pass. In clean standards, PCFB is irreversibly adsorbed.

-

Corrective Action:

-

Silanization: All glassware (pipettes, concentrator tubes, vials) must be DMCS-treated (silanized) to cap active silanol groups.

-

GC Liner Maintenance: Replace the GC inlet liner. Use deactivated liners (e.g., cyclo-double gooseneck) and replace the silanized glass wool packing.

-

Column Trimming: Remove the first 10-20 cm of the GC column (guard column) where non-volatile "gunk" accumulates and creates active adsorption sites.

-

Category 3: Extraction Efficiency

Q: Recovery is good in water samples but poor in soil/sediment. Is the extraction time insufficient? A: It is likely a wettability or solvent polarity issue rather than just time.

-

The Mechanism: PCFBs are highly hydrophobic. In aged soil samples, they sequester into micropores. If the soil has high moisture content and you use a non-polar solvent (like Hexane) directly, the solvent cannot penetrate the water layer surrounding the soil particles to reach the analyte.

-

Corrective Action:

-

Solvent Modification: Use a binary solvent system. Mix Acetone or Methanol (polar) with Hexane or DCM (non-polar) (e.g., 1:1 Hexane:Acetone). The polar solvent breaks the water barrier, allowing the non-polar solvent to extract the PCFB.

-

Drying: Mix the soil with anhydrous Sodium Sulfate (Na2SO4) or Diatomaceous Earth (Hydromatrix) before extraction to create a free-flowing powder. This increases surface area contact.

-

Category 4: Cleanup Losses

Q: I lose PCFB after Florisil or Silica Gel cleanup. Is it eluting in a different fraction? A: Yes, the fluorine substitution alters the polarity compared to standard chlorinated PCBs.

-

The Mechanism: While PCBs are eluted with non-polar solvents (Hexane), the electron-withdrawing fluorine atoms in PCFB can slightly alter its interaction with the stationary phase. If the Florisil is too "active" (too dry), it may retain the PCFB.

-

Corrective Action:

-

Deactivation: Ensure your Florisil/Silica is properly deactivated (typically 1-5% water w/w). "Activated" (0% water) sorbents are often too strong for fluorinated aromatics.

-

Elution Volume: Perform a "breakthrough study." Spike a column, elute with your standard solvent, and collect small fractions (e.g., every 5 mL) to determine exactly when PCFB elutes. You may need to increase the polarity slightly (e.g., add 1-5% Diethyl Ether or DCM to the Hexane).

-

Part 3: Comparative Data & Specifications

Table 1: Physicochemical Properties Affecting Recovery

| Property | PCFB (Surrogate) | PCB-153 (Target) | Impact on Protocol |

| Boiling Point | ~140°C - 160°C | 360°C | High Risk: PCFB is much more volatile. Loss occurs during evaporation. |